AChE Inhibition Potency of 4-Methoxyphenyl‑Piperazinyl‑Pyridazinones vs. Methyl‑Substituted Derivatives
In a series of N‑substituted‑(p‑methoxyphenyl)pyridazin‑3(2H)‑one derivatives bearing a 1,2,4‑triazole ring, the analogue carrying a p‑methylphenyl group (compound 6b) exhibited the strongest AChE inhibition with a Kᵢ of 3.73 ± 0.9 nM, while the unsubstituted 4‑methoxyphenyl congener (2‑(2‑(4‑(4‑methoxyphenyl)piperazin‑1‑yl)‑2‑oxoethyl)pyridazin‑3(2H)‑one) would be expected to show a higher Kᵢ based on the reported SAR [1].
| Evidence Dimension | AChE inhibitory constant (Kᵢ) |
|---|---|
| Target Compound Data | Not directly reported in this study; structurally related 4‑methoxyphenyl‑piperazinyl‑pyridazinone scaffold (compound 6b Kᵢ = 3.73 nM for the most potent derivative) [1] |
| Comparator Or Baseline | Compound 6b (p‑methylphenyl analog) Kᵢ = 3.73 ± 0.9 nM; Donepezil control Kᵢ = 22.4 ± 3.2 nM [1] |
| Quantified Difference | ~6‑fold improvement of the p‑methylphenyl pyridazinone over donepezil; the 4‑methoxyphenyl variant is expected to be less potent than 6b but still within the low‑nanomolar range based on the SAR trend. |
| Conditions | In vitro Ellman assay using purified human erythrocyte AChE, pH 8.0, 25 °C, with acetylthiocholine iodide substrate [1] |
Why This Matters
Understanding the exact potency position of the target compound relative to the most active analogue (6b) is essential for dose‑selection and assay design in Alzheimer's disease research programs.
- [1] Merde, İ. B., Önel, G. T., Türkmenoğlu, B., Gürsoy, Ş., Dilek, E. (2022). Pyridazinones containing the (4-methoxyphenyl)piperazine moiety as AChE/BChE inhibitors: design, synthesis, in silico and biological evaluation. Medicinal Chemistry Research, 31, 2021–2031. doi:10.1007/s00044-022-02968-x View Source
